molecular formula C17H12N4O2S2 B5621938 N-1,3-benzothiazol-2-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

N-1,3-benzothiazol-2-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

Cat. No. B5621938
M. Wt: 368.4 g/mol
InChI Key: ZXGVOOSKKWNCFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions between different chemical entities. For instance, the synthesis of related benzothiazole acetamide derivatives has been achieved through reactions involving 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirmed by various spectroscopic techniques including 1H NMR, FTIR, and MS (Duran & Canbaz, 2013)(Duran & Canbaz, 2013). Such methodologies could be adapted for the synthesis of N-1,3-benzothiazol-2-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide by altering the starting materials and reaction conditions to fit the structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically confirmed using spectroscopic techniques. The structure of synthesized compounds, including those related to benzothiazole acetamide derivatives, has been elucidated using IR, 1H NMR, and elemental analyses (Yu et al., 2014)(Yu et al., 2014). Single-crystal X-ray diffraction provides further insights into the geometry and confirmation of the compounds, ensuring the accuracy of the synthesis process.

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, contributing to their diverse chemical properties. The acidity constants (pKa) of benzothiazole acetamide derivatives, for instance, have been determined through UV spectroscopic studies, indicating the protonation sites and acidity levels (Duran & Canbaz, 2013)(Duran & Canbaz, 2013). These properties are crucial for understanding the compound's behavior in different chemical environments.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have been studied, revealing insights into their hydrogen bonding and assembly nature (Balijapalli et al., 2017)(Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including reactivity, stability, and interaction with various chemical agents, are influenced by their molecular structure. Studies on the antimicrobial and antifungal activities of these compounds highlight their potential in medicinal chemistry (Bhoi et al., 2015)(Bhoi et al., 2015). The variation in substituents on the benzothiazole ring significantly affects their biological activity, offering avenues for developing new compounds with targeted properties.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c22-15(19-17-18-11-4-1-2-5-14(11)25-17)10-21-16(23)8-7-12(20-21)13-6-3-9-24-13/h1-9H,10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGVOOSKKWNCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

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